![molecular formula C19H19N3O4S B2830649 2-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097933-48-5](/img/structure/B2830649.png)

2-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

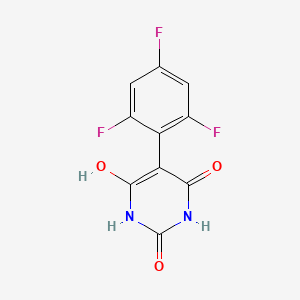

The compound “2-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline” is a complex organic molecule that contains a pyrrolidine ring and a quinoxaline moiety . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s widely used in medicinal chemistry to obtain compounds for the treatment of human diseases . Quinoxaline is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring and a quinoxaline moiety. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Aplicaciones Científicas De Investigación

Macromolecular Adduct Formation and Metabolism

The compound 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) has been investigated for its interactions with DNA and protein structures in humans and rodents. Research utilizing accelerator mass spectrometry (AMS) revealed that the formation of protein and DNA adducts by MeIQx is dose-dependent in rodents and generally higher in human tissues compared to equivalent doses in rodents. This suggests a variation in the metabolic processing and bioactivation of MeIQx between species, with humans showing more N-hydroxylation (bioactivation) and less ring oxidation (detoxification) compared to rodents. This indicates the potential differences in toxicity and cancer risk associated with MeIQx exposure between humans and rodents (Turteltaub et al., 1999).

Dietary Heterocyclic Amines and Lung Cancer Risk

A study investigating the relationship between dietary intake of heterocyclic amines (HCAs) like MeIQx and lung cancer risk found a significant correlation. Higher dietary intake of MeIQx was associated with an increased risk of lung cancer, particularly in nonsmokers and light/moderate smokers. This suggests a potential carcinogenic risk associated with the intake of MeIQx through cooked meats (Sinha et al., 2000).

Biomonitoring of Metabolites

Biomonitoring studies have been conducted to track human exposure to MeIQx by analyzing its metabolites in human urine. A developed method based on solid-phase extraction and immunoaffinity separation isolated N2-(beta-1-glucosiduronyl)-2-hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline and its stable isotope-labeled internal standard from urine. This analysis helps in understanding the metabolism and potential toxicity of MeIQx in humans (Stillwell et al., 1999).

Presence in Dialysate of Uremia Patients

MeIQx was detected in the dialysis fluid of patients with uremia, but not in fresh dialysis fluid before treatment. This indicates that MeIQx or its metabolites might be present in the plasma of patients with uremia and could have implications for the health of these patients (Yanagisawa et al., 1986).

Human Exposure and Mutational Fingerprints

Research has also delved into the daily human exposure to carcinogenic HCAs like MeIQx through diet and the mutational fingerprints they leave in experimental animals. These studies help in understanding the potential carcinogenic risk of MeIQx and in devising strategies to mitigate exposure (Nagao et al., 1996).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-[1-(2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxyquinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S/c1-25-17-8-4-5-9-18(17)27(23,24)22-11-10-14(13-22)26-19-12-20-15-6-2-3-7-16(15)21-19/h2-9,12,14H,10-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCYHJOKCOQVJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2830573.png)

![[(Z)-[1-[(3-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate](/img/structure/B2830580.png)

![4-{5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl}morpholine](/img/structure/B2830581.png)

![N-(6-bromo[1,3]thiazolo[4,5-b]pyrazin-2-yl)-N-ethylamine](/img/structure/B2830586.png)

![Ethyl 2-tert-butyl-5-[(3,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2830587.png)

![1-(2-Propan-2-ylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2830589.png)